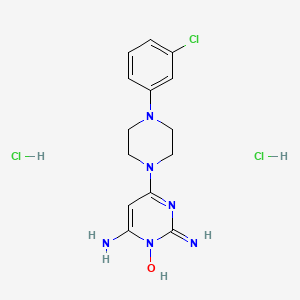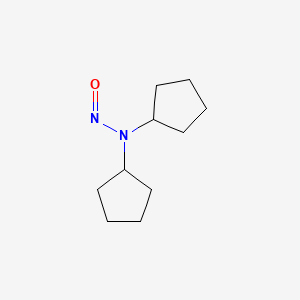
1-Methylbenzo(b)fluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylbenzo(b)fluoranthene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It is a methylated derivative of benzo(b)fluoranthene, characterized by the presence of a methyl group attached to the benzo(b)fluoranthene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylbenzo(b)fluoranthene can be synthesized through several methods. One common approach involves the intramolecular arylation of 9-(2-bromobenzyl)fluorene in the presence of potassium carbonate and a palladium catalyst in dimethylacetamide at 80°C . Another method includes the reaction of 9-(2-aminophenyl)phenanthrene with tert-butyl nitrite in acetonitrile, yielding this compound along with minor amounts of 9-phenylphenanthrene .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves similar catalytic processes and reaction conditions as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic systems employed.
Chemical Reactions Analysis
Types of Reactions: 1-Methylbenzo(b)fluoranthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as bromination and nitration, are common.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Bromine in dichloromethane for bromination; nitric acid in sulfuric acid for nitration.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated and nitrated derivatives, such as 1-bromobenzo(b)fluoranthene and 1-nitrobenzo(b)fluoranthene.
Scientific Research Applications
1-Methylbenzo(b)fluoranthene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs in various chemical reactions and environmental processes.
Mechanism of Action
The mechanism by which 1-methylbenzo(b)fluoranthene exerts its effects involves its interaction with cellular components, leading to the formation of DNA adducts. These adducts can cause mutations and initiate carcinogenic processes. The compound’s ability to induce mutagenicity and tumorigenicity is linked to its structural features, which facilitate the formation of reactive intermediates during metabolic activation .
Comparison with Similar Compounds
- Benzo(b)fluoranthene
- 3-Methylbenzo(b)fluoranthene
- 7-Methylbenzo(b)fluoranthene
- 8-Methylbenzo(b)fluoranthene
- 9-Methylbenzo(b)fluoranthene
- 12-Methylbenzo(b)fluoranthene
- 5,6-Dimethylbenzo(b)fluoranthene
- 1,3-Dimethylbenzo(b)fluoranthene
Comparison: 1-Methylbenzo(b)fluoranthene is unique due to its specific methylation position, which influences its chemical reactivity and biological activity. Compared to other methylated derivatives, such as 3-methylbenzo(b)fluoranthene and 1,3-dimethylbenzo(b)fluoranthene, this compound exhibits distinct mutagenic and tumorigenic properties . The structural differences among these compounds result in varying degrees of biological activity and environmental behavior.
Properties
CAS No. |
95741-48-3 |
|---|---|
Molecular Formula |
C21H14 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
11-methylpentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene |
InChI |
InChI=1S/C21H14/c1-13-10-11-18-16-8-4-5-9-17(16)19-12-14-6-2-3-7-15(14)20(13)21(18)19/h2-12H,1H3 |
InChI Key |
VHTADPQTHVLZRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C=C4C2=C(C=C1)C5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



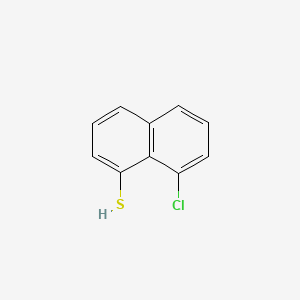
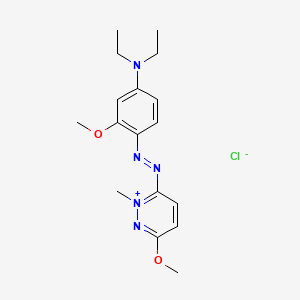
![5,5'(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione]](/img/structure/B12688161.png)
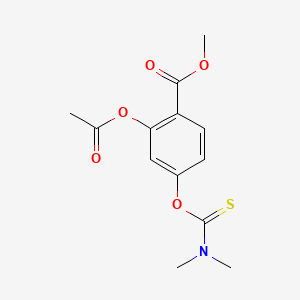
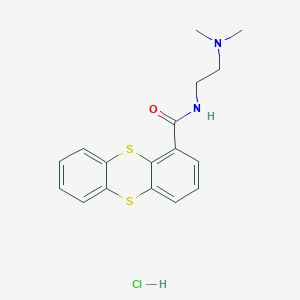
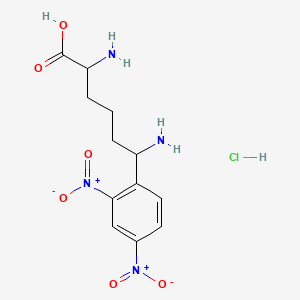
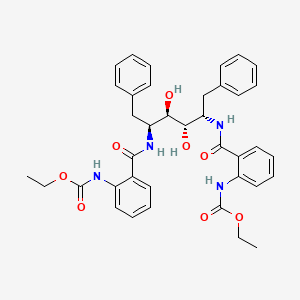
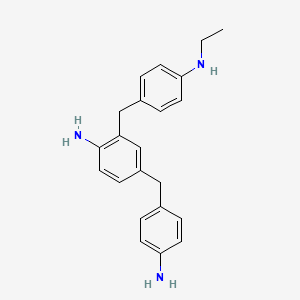
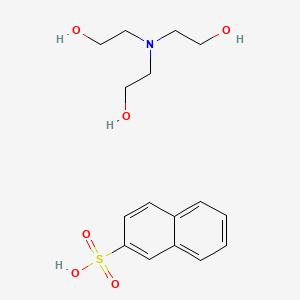
![2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one](/img/structure/B12688186.png)

